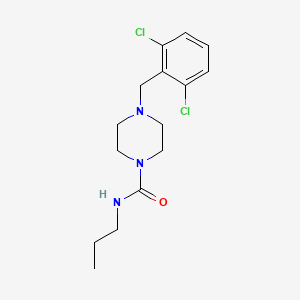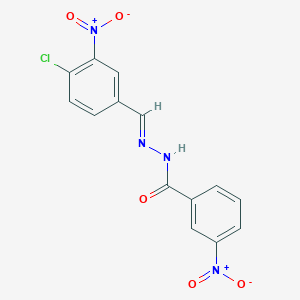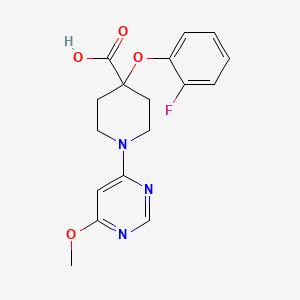![molecular formula C21H26N4O B5469353 [4-(Pyridin-2-ylamino)piperidin-1-yl]-(2-pyrrolidin-3-ylphenyl)methanone](/img/structure/B5469353.png)
[4-(Pyridin-2-ylamino)piperidin-1-yl]-(2-pyrrolidin-3-ylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Pyridin-2-ylamino)piperidin-1-yl]-(2-pyrrolidin-3-ylphenyl)methanone is a complex organic compound that features a combination of pyridine, piperidine, and pyrrolidine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Pyridin-2-ylamino)piperidin-1-yl]-(2-pyrrolidin-3-ylphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Moiety: Starting with a pyridine derivative, the compound undergoes a nucleophilic substitution reaction to introduce the amino group.
Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction, often involving a suitable precursor such as a dihaloalkane.
Pyrrolidine Ring Introduction: The pyrrolidine ring is introduced via a nucleophilic addition reaction, where a pyrrolidine derivative reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the pyridine, piperidine, and pyrrolidine moieties through a condensation reaction, typically using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
[4-(Pyridin-2-ylamino)piperidin-1-yl]-(2-pyrrolidin-3-ylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, [4-(Pyridin-2-ylamino)piperidin-1-yl]-(2-pyrrolidin-3-ylphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a ligand in binding studies to investigate protein-ligand interactions. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, offering potential treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its versatility makes it suitable for applications in electronics, coatings, and polymers.
作用机制
The mechanism of action of [4-(Pyridin-2-ylamino)piperidin-1-yl]-(2-pyrrolidin-3-ylphenyl)methanone involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target of interest.
相似化合物的比较
Similar Compounds
[4-(Pyridin-2-ylamino)piperidin-1-yl]-(2-pyrrolidin-3-ylphenyl)methanone: Unique due to its combination of pyridine, piperidine, and pyrrolidine moieties.
[4-(Pyridin-2-ylamino)piperidin-1-yl]-(2-phenyl)methanone: Lacks the pyrrolidine ring, offering different reactivity and properties.
[4-(Pyridin-2-ylamino)piperidin-1-yl]-(2-pyrrolidin-3-yl)methanone: Lacks the phenyl group, affecting its binding affinity and specificity.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows for diverse interactions and applications. Its combination of different heterocyclic rings provides a versatile platform for chemical modifications and functionalization.
属性
IUPAC Name |
[4-(pyridin-2-ylamino)piperidin-1-yl]-(2-pyrrolidin-3-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c26-21(19-6-2-1-5-18(19)16-8-12-22-15-16)25-13-9-17(10-14-25)24-20-7-3-4-11-23-20/h1-7,11,16-17,22H,8-10,12-15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDSBPMSUCZWRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2C(=O)N3CCC(CC3)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N-dimethyl-4-[5-(methylthio)-1H-tetrazol-1-yl]benzenesulfonamide](/img/structure/B5469271.png)

![2-(4-chlorophenyl)-4-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]morpholine](/img/structure/B5469276.png)


![N-(3-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B5469294.png)
![5-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-N-ethylpyrimidin-2-amine](/img/structure/B5469302.png)
![[1-(4-aminopyrimidin-2-yl)-4-(4-chlorobenzyl)piperidin-4-yl]methanol](/img/structure/B5469305.png)
![4-fluoro-2-[3-(4-fluorophenyl)acryloyl]phenyl 4-fluorobenzoate](/img/structure/B5469315.png)
![1-[4-(2,3-dimethylphenoxy)butyl]-1H-benzotriazole](/img/structure/B5469317.png)

![1'-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5469334.png)
![2-[4-(2-methylbenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B5469335.png)
![1-[(5-methyl-2-thienyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5469350.png)
